molecular formula C16H17ClO3 B5174065 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No. B5174065
M. Wt: 292.75 g/mol
InChI Key: IIWRWYLAQARZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals, and since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes.

Mechanism of Action

1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 acts as a competitive antagonist at the β2-adrenergic receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in the activity of the β2-adrenergic receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a variety of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking the activity of the receptor, 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 can inhibit these processes. For example, it has been shown to reduce airway hyperresponsiveness in animal models of asthma, and to decrease blood pressure in hypertensive animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 in scientific research is its high selectivity for the β2-adrenergic receptor, which allows researchers to study the specific effects of blocking this receptor without interfering with other adrenergic receptor subtypes. However, one limitation of using 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which can make it less effective in certain experimental settings.

Future Directions

There are several potential future directions for research involving 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer progression and metastasis, as recent studies have suggested that this receptor may play a role in promoting tumor growth and invasion. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists, which could be used to treat a variety of conditions, including asthma, hypertension, and heart failure. Finally, further research is needed to fully understand the downstream signaling pathways that are affected by β2-adrenergic receptor blockade, and how these pathways contribute to the physiological effects of 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551.

Synthesis Methods

The synthesis of 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 involves several steps, starting with the reaction of 3-(4-methoxyphenoxy)propylamine with 1-chloro-3-nitrobenzene in the presence of a base to form the corresponding nitro intermediate. This intermediate is then reduced to the amine using a reducing agent, followed by a reaction with 4-chlorobenzyl chloride to form the final product, 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551.

Scientific Research Applications

1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is primarily used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes. It has been shown to be a highly selective antagonist for the β2-adrenergic receptor, with little or no activity at other adrenergic receptor subtypes.

properties

IUPAC Name

1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-18-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-4-13(17)12-16/h2,4-9,12H,3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWRWYLAQARZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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